Structural Differentiation: Unique N-Cyclopropyl C-3 Carboxamide Architecture vs. Published C-2 Carboxamide Anticancer Series
Compound 1396888-42-8 features its carboxamide at the pyrrolidine C-3 position with an N-cyclopropyl substituent, linked via a two-carbon spacer to the benzenesulfonyl moiety. This topology is distinct from the closest published comparator series — substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides (11a–f) — where the carboxamide is at the C-2 position with the benzenesulfonyl group attached directly to the pyrrolidone nitrogen, and no cyclopropyl N-substituent is present [1]. In the comparator series, compounds 11a–c showed % inhibition in PC-3 prostate cancer cells of 61.2–79.2% at 20 μg/mL and 67.2–87.2% at 40 μg/mL, superior to adriamycin; however, these potencies are exquisitely dependent on the C-2 substitution pattern and cannot be extrapolated to the C-3 architecture of 1396888-42-8 [1]. This difference in substitution regiochemistry (C-3 vs. C-2) represents a critical determinant of target binding that must be verified empirically.
| Evidence Dimension | Structural topology: carboxamide attachment position and N-substitution on 5-oxopyrrolidine ring |
|---|---|
| Target Compound Data | N-cyclopropyl at pyrrolidone N; benzenesulfonyl-propanamide at C-3; linker = two methylene units |
| Comparator Or Baseline | Substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides (11a–f): benzenesulfonyl directly on pyrrolidone N; carboxamide at C-2; no cyclopropyl group |
| Quantified Difference | Regiochemistry: C-3 vs. C-2 substitution; N-substitution: cyclopropyl vs. benzenesulfonyl; linker: propanamide vs. direct carboxamide |
| Conditions | Chemical structure comparison based on published synthetic characterization; PC-3, COLO-205, Zr-75-1 cancer cell lines for comparator series (MTT assay) |
Why This Matters
The C-3 carboxamide with N-cyclopropyl substitution represents an unexplored region of pyrrolidine-benzenesulfonamide chemical space, meaning procurement decisions cannot rely on SAR from existing C-2 series and must be driven by de novo screening requirements.
- [1] Viswanathan CL, Deb S, Jain A, Lokhande T, Juvekar A. Synthesis and evaluation of L-glutamic acid analogs as potential anticancer agents. Indian Journal of Pharmaceutical Sciences. 2007; DOI: 10.4103/0250-474X.41467. Section: substituted 1-(benzenesulfonyl)-5-oxopyrrolidine 2-carboxamides (11a–f); PC-3 data: 61.2–79.2% inhibition at 20 μg/mL, 67.2–87.2% at 40 μg/mL, superior to adriamycin. View Source
